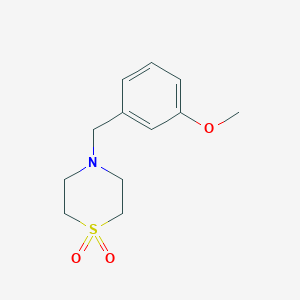

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of methoxybenzyl compounds, which are often used in organic chemistry as precursors or intermediates in various reactions . Methoxybenzyl compounds are known for their stability and reactivity, making them useful in a variety of chemical contexts .

Synthesis Analysis

While specific synthesis methods for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” are not available, similar compounds have been synthesized using various methods. For instance, a glucoside of a physiologically active vanillyl alcohol was synthesized using maltase from Saccharomyces cerevisiae as a catalyst .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” are not available, similar compounds like methoxybenzyl alcohols are known to undergo a variety of reactions, including oxidation and reduction .Wirkmechanismus

Target of Action

Similar compounds such as chalcone analogues have been shown to interact with theEstrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the development and physiology of the reproductive system .

Mode of Action

Similar compounds like chalcone analogues can form a hydrogen bond to the glu353 residue in the active site of erα . This interaction can lead to changes in the conformation of the receptor, influencing its ability to regulate gene expression .

Biochemical Pathways

Compounds like chalcone analogues and their derivatives have been widely synthesized and explored for their potential uses, especially in anticancer drug discovery researches . They are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Similar compounds like chalcone analogues have been shown to exhibit cytotoxic activity against various cancer cell lines . They can induce apoptosis (programmed cell death) and inhibit cell proliferation, thereby exerting their anticancer effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and appropriate safety precautions. While an SDS for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” is not available, similar compounds like 4-Methoxybenzyl alcohol and 4-Hydroxy-3-methoxybenzyl alcohol have SDSs available .

Eigenschaften

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDYPBOZAAYIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)

![2,4-Dimethyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2951139.png)

![2-Chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2951141.png)

![5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2951143.png)